Technical Whitepaper: Diethyl 2-butyl-2-methylmalonate (CAS: 55114-29-9) in Advanced Organic Synthesis
Technical Whitepaper: Diethyl 2-butyl-2-methylmalonate (CAS: 55114-29-9) in Advanced Organic Synthesis
Executive Summary
Diethyl 2-butyl-2-methylmalonate is a sterically hindered, di-alkylated malonic ester that serves as a critical building block in the pharmaceutical and agrochemical industries. Due to its fully substituted alpha-carbon, it is uniquely positioned for the synthesis of complex heterocyclic compounds, most notably barbituric acid derivatives and specialized carboxylic acids. This technical guide details the physicochemical profile, mechanistic utility, and field-validated experimental protocols for utilizing this intermediate in drug development workflows.
Physicochemical Profiling
Accurate characterization of the starting material is the foundation of any robust synthetic workflow. Diethyl 2-butyl-2-methylmalonate presents as a colorless liquid with distinct solubility parameters that dictate its handling in anhydrous environments.
| Property | Specification / Value |
| Chemical Name | Diethyl 2-butyl-2-methylmalonate |
| CAS Number | 55114-29-9 |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| MDL Number | MFCD00026841 |
| SMILES String | O=C(OCC)C(C)(CCCC)C(=O)OCC |
| Complexity | 217 |
| Hydrogen Bond Acceptors | 4 |
Data supported by 1 and chemical inventories.
Mechanistic Role in Organic Synthesis
In classical malonic ester syntheses, the alpha-carbon is sequentially deprotonated and alkylated. However, Diethyl 2-butyl-2-methylmalonate is already di-alkylated. Consequently, it cannot undergo further alpha-alkylation. Instead, its primary synthetic utility lies in nucleophilic acyl substitution reactions at the ester carbonyls.
When reacted with bi-functional nucleophiles like urea or thiourea, the compound undergoes a double condensation reaction. The steric bulk of the butyl and methyl groups at the C2 position forces the molecule into a conformation that, while thermodynamically stable, requires significant kinetic energy (heat) and strong base catalysis to overcome the activation barrier for the initial nucleophilic attack.
Experimental Workflow: Synthesis of 5-Butyl-5-methylbarbituric Acid
The following protocol outlines the transformation of Diethyl 2-butyl-2-methylmalonate into a barbiturate derivative. This process is a self-validating system: the physical state changes (from solution to precipitate) serve as visual confirmation of the reaction's progress, while the extreme pH shifts ensure the isolation of the target Active Pharmaceutical Ingredient (API).
Workflow for the synthesis of barbiturate derivatives from Diethyl 2-butyl-2-methylmalonate.
Step-by-Step Methodology:
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Preparation of the Alkoxide Base:
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Action: Dissolve 0.1 mol of clean sodium metal in 50 mL of absolute ethanol under an inert argon atmosphere.
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Causality: Absolute ethanol is non-negotiable. Even trace amounts of water will react with sodium to form sodium hydroxide. Hydroxide ions will irreversibly saponify the malonate ester into a dicarboxylic acid, completely halting the desired condensation with urea.
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Condensation Reaction:
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Action: Add 0.1 mol of dry urea to the ethoxide solution, followed by the dropwise addition of 0.1 mol of Diethyl 2-butyl-2-methylmalonate. Reflux the mixture at 80°C for 6 to 8 hours.
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Causality: The ethoxide base deprotonates the urea, vastly increasing its nucleophilicity. The di-substituted nature of the malonate creates a highly sterically hindered electrophilic center. Extended refluxing is therefore mandatory to drive the kinetically slow nucleophilic acyl substitution to completion.
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Isolation and Acidification:
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Action: Distill off the ethanol solvent in vacuo. Dissolve the resulting solid residue in cold distilled water and carefully acidify with 6M HCl until the solution reaches pH 1-2.
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Causality: The reaction initially produces the water-soluble sodium salt of the barbiturate. Strong acidification protonates the nitrogen atoms of the pyrimidine ring, neutralizing the charge and causing the highly lipophilic 5-butyl-5-methylbarbituric acid to crash out of the aqueous solution as a dense white precipitate.
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Purification:
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Action: Filter the precipitate via vacuum filtration, wash with ice-cold water, and recrystallize from boiling aqueous ethanol.
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Causality: Recrystallization exploits the steep solubility curve of the product compared to the unreacted urea and malonic acid byproducts, yielding a high-purity API intermediate suitable for downstream pharmacological testing.
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Analytical Validation Protocols
To ensure the scientific integrity of the synthesis, the conversion of the starting material must be analytically verified.
Analytical validation workflow for confirming intermediate conversion and purity.
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Nuclear Magnetic Resonance (1H NMR): The starting material (2) exhibits characteristic ethyl ester signals: a quartet at ~4.1 ppm (4H, -O-CH2-) and a triplet at ~1.2 ppm (6H, -CH3). Successful condensation is validated by the complete disappearance of these ethyl signals and the emergence of broad, exchangeable N-H singlets around 11.0 ppm, confirming pyrimidine ring formation.
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Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material has a molecular weight of 230.30 g/mol . LC-MS (ESI+) of unreacted traces will show an [M+H]+ peak at m/z 231.3. The target barbiturate will display a distinct mass shift, allowing for precise quantification of the reaction yield and confirmation of structural integrity.
